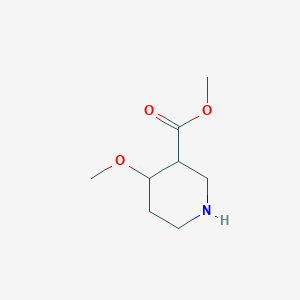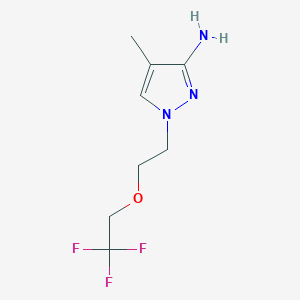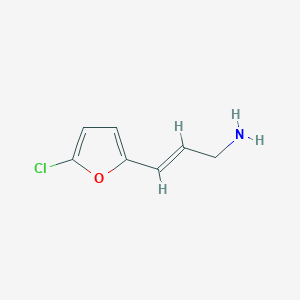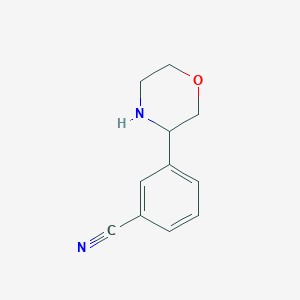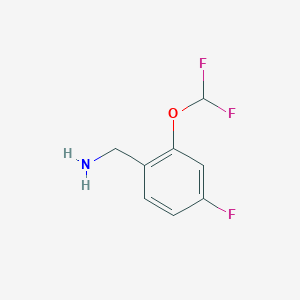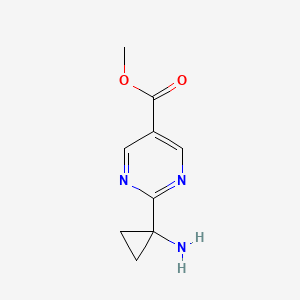
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate is a compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate typically involves the reaction of 1-aminocyclopropane with pyrimidine-5-carboxylate under specific conditions. One common method involves the use of phosphorus oxychloride as a reagent, where the reaction is carried out at elevated temperatures (around 105°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its potential biological activity.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl pyrimidine-5-carboxylate
- 2-aminopyrimidine derivatives
- Triazole-pyrimidine hybrids
Uniqueness
Methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate is unique due to the presence of the aminocyclopropyl group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11N3O2 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
methyl 2-(1-aminocyclopropyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-14-7(13)6-4-11-8(12-5-6)9(10)2-3-9/h4-5H,2-3,10H2,1H3 |
Clé InChI |
PGQNCHNGOYBTJX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C(N=C1)C2(CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





